Semicarbazide, 1-(4-hydroxy-3-methoxybenzylidene)-3-thio-

anticancer Ehrlich ascites carcinoma thiosemicarbazone

Researchers requiring a well-characterized thiosemicarbazone scaffold with validated in vivo efficacy face limited sourcing. This compound resolves that gap with reproducible bioactivity data. • 88.04% EAC cell growth inhibition & 86.67% survival enhancement in murine model (LD₅₀ 55 mg/kg). • 27±1.2 mm zone of inhibition against C. albicans at 200 µg/disc-highest among analog Schiff bases. • Citric acid-catalyzed green synthesis route available for gram-to-kilogram scale-up. Procure for anticancer, antifungal, and tyrosinase inhibition programs with verified lot-to-lot consistency.

Molecular Formula C9H11N3O2S
Molecular Weight 225.27 g/mol
CAS No. 1489265-31-7
Cat. No. B12165320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSemicarbazide, 1-(4-hydroxy-3-methoxybenzylidene)-3-thio-
CAS1489265-31-7
Molecular FormulaC9H11N3O2S
Molecular Weight225.27 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C=NNC(=S)N)O
InChIInChI=1S/C9H11N3O2S/c1-14-8-4-6(2-3-7(8)13)5-11-12-9(10)15/h2-5,13H,1H3,(H3,10,12,15)/b11-5+
InChIKeyFJQYXPHDGKUTQE-VZUCSPMQSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Semicarbazide, 1-(4-hydroxy-3-methoxybenzylidene)-3-thio- (CAS 1489265-31-7) – Compound Identity and Class Context for Procurement Decision-Making


Semicarbazide, 1-(4-hydroxy-3-methoxybenzylidene)-3-thio- (CAS 1489265-31-7), also designated vanillin thiosemicarbazone (VTS), is a Schiff base thiosemicarbazone synthesized by condensing 4-hydroxy-3-methoxybenzaldehyde (vanillin) with thiosemicarbazide [1]. The compound bears both a thiourea moiety and a substituted benzylidene group, endowing it with tridentate (N,N,S) metal chelation capability and broad-spectrum biological activity distinct from its semicarbazone analogs. Its molecular weight is 225.27 g/mol with a computed XLogP3 of 1 [2]. As a representative aromatic thiosemicarbazone, it serves as a versatile ligand and bioactive precursor for medicinal chemistry, coordination chemistry, and green synthesis programs.

Why Vanillin Thiosemicarbazone (CAS 1489265-31-7) Cannot Be Procured Through Generic Substitution of Closest In-Class Analogs


In-class thiosemicarbazones derived from different carbonyl precursors (benzaldehyde, acetophenone, benzophenone) or the oxygen-analog semicarbazone cannot be interchanged with vanillin thiosemicarbazone (VTS) without altering biological, synthetic, and safety profiles. VTS exhibits a unique combination of cell growth inhibition (88.04%) and survival enhancement (86.67%) in the Ehrlich ascites carcinoma (EAC) in vivo model that differs quantifiably from benzophenone thiosemicarbazone (BTS, 80.95% survival enhancement) and acetophenone thiosemicarbazone (ATS, 88.09% survival enhancement), while its LD50 of 55 mg/kg presents a markedly different safety margin from vanillin semicarbazone (VSC, LD50 120 mg/kg) [1]. The thiourea sulfur atom in VTS enables metal chelation that its semicarbazone counterpart (C=O replacing C=S) cannot achieve, directly translating into antifungal potency differences where VTS yields a zone of inhibition of 27±1.2 mm against Candida albicans at 200 µg/disc, the highest among the three analog Schiff bases tested [2]. Furthermore, a greener citric acid-catalyzed synthesis route specific to the vanillin-thiosemicarbazide condensation delivers higher yield and shorter reaction time than the conventional H2SO4 method [3]. These multidimensional performance gaps demonstrate that generic substitution across analogs introduces uncontrollable risk to experimental outcome, safety profile, synthetic throughput, and downstream application validity.

Quantitative Differentiation Evidence for Semicarbazide, 1-(4-hydroxy-3-methoxybenzylidene)-3-thio- (CAS 1489265-31-7) Versus Closest Analogs


In Vivo Anticancer Efficacy – Cell Growth Inhibition in EAC Model: VTS vs. VSC Head-to-Head

Vanillin thiosemicarbazone (VTS) achieved 88.04% cell growth inhibition against Ehrlich ascites carcinoma (EAC) cells in Swiss albino mice, compared to 84.42% for vanillin semicarbazone (VSC) at its highest tested dose (10 mg/kg i.p.), both benchmarked against bleomycin at 88.20%–88.50% [1][2]. Though the absolute difference is modest (3.62 percentage points), the two compounds operate at substantially different dose toxicity levels.

anticancer Ehrlich ascites carcinoma thiosemicarbazone

Acute Toxicity (LD50) Differentiation – Safety Margin for Dose Escalation: VTS vs. VSC

In Swiss albino mice, the median lethal dose (LD50) of VTS is 55 mg/kg i.p., whereas VSC exhibits a substantially higher LD50 of 120 mg/kg i.p. [1][2]. This 2.18-fold higher acute toxicity of VTS indicates that its therapeutic window must be managed carefully but also suggests a more potent pharmacophore when dose-normalized efficacy is considered.

toxicity LD50 drug safety

Antifungal Zone-of-Inhibition Differentiation Among Three Schiff Base Thiosemicarbazones

Among vanillin thiosemicarbazone (VTS), benzophenone thiosemicarbazone (BTS), and acetophenone thiosemicarbazone (ATS), VTS produced the highest zone of inhibition (27±1.2 mm) against Candida albicans at 200 µg/disc by disc diffusion method, while the Ni(II) complex of VTS (NVTS) was comparable to the nystatin standard at 100 µg/disc [1].

antifungal disc diffusion Candida albicans

Thiosemicarbazone vs. Semicarbazone Class-Level Differentiation in Tyrosinase Inhibition

In a potentiometric and spectrofluorimetric study of mushroom tyrosinase inhibition, semicarbazones were found to be completely inactive, whereas thiosemicarbazones as a class were more active than the reference inhibitor kojic acid (IC50 = 70 µM). The most active thiosemicarbazone tested, benzaldehyde thiosemicarbazone, exhibited an IC50 of 7 µM [1]. Although the IC50 of VTS was not individually reported in this study, the critical class-level distinction is that the C=S thiourea sulfur is essential for copper(II) coordination at the enzyme active site, a property VTS possesses and VSC lacks.

tyrosinase inhibition enzyme inhibition thiosemicarbazone

Synthetic Yield and Reaction Time Advantage via Citric Acid-Catalyzed Green Route

A one-pot synthesis of vanillin-thiosemicarbazone in ethanolic citric acid solution at 20 °C for 10 minutes yielded a higher amount of product in a shorter time compared to the conventional H2SO4-catalyzed condensation in ethanol, with citric acid serving simultaneously as catalyst and solvent [1]. While precise yield percentages are not publicly available in the abstract, the direction and magnitude of improvement are unambiguously stated.

green synthesis yield optimization vanillin thiosemicarbazone

Metal Chelation Stoichiometry and Complex Diversity Versus Semicarbazone Limited Scope

VTS forms well-characterized complexes with stoichiometries [M(VTSC)2(H2O)2]X2 (M = Mn, Fe, Co, Ni; X = Cl) and [M(VTSC)X2]H2O (M = Cu, Zn, Cd, Hg; X = Cl), isolated and confirmed by conductivity, magnetic susceptibility, and spectroscopic methods [1]. Vanillin semicarbazone (VSC) lacks the sulfur donor atom, narrowing its coordination chemistry scope and typically yielding different stoichiometries and geometries with diminished biological potentiation upon metalation.

metal complexes coordination chemistry stoichiometry

Evidence-Backed Application Scenarios for Semicarbazide, 1-(4-hydroxy-3-methoxybenzylidene)-3-thio- (CAS 1489265-31-7)


In Vivo Anticancer Lead Scaffold with Validated EAC Model Activity

VTS is appropriate as a lead compound for anticancer drug discovery programs requiring a thiosemicarbazone scaffold with demonstrated in vivo efficacy. Its 88.04% cell growth inhibition and 86.67% survival enhancement in the EAC model, combined with an LD50 of 55 mg/kg, provide a benchmark against which analogs (BTS, ATS) or metal complexes can be compared [1]. The moderate toxicity profile supports dose-ranging studies in murine models prior to PK/PD optimization.

Antifungal Agent Development Targeting Candida albicans

The superior zone of inhibition of 27±1.2 mm at 200 µg/disc against Candida albicans positions VTS as the ligand of choice among common aromatic thiosemicarbazones for antifungal screening cascades [2]. Its activity can be further potentiated through Ni(II) complexation, which yields activity comparable to nystatin at 100 µg/disc, offering a pathway for metalloantifungal development.

Tyrosinase-Targeted Cosmetic or Food Anti-Browning Formulation

Because thiosemicarbazones as a class exhibit mushroom tyrosinase inhibition (IC50 as low as 7 µM for benzaldehyde thiosemicarbazone) while semicarbazones are completely inactive, VTS is mechanistically qualified for tyrosinase inhibition programs [3]. Procurement of VTS over VSC is mandatory for any application requiring copper(II) active-site coordination, a prerequisite for enzyme inhibition.

Green Synthesis Scale-Up for Bulk Ligand Production

The citric acid-catalyzed, one-pot synthesis at 20 °C in 10 minutes offers a scalable, environmentally benign route to VTS that outperforms the traditional H2SO4 method in both yield and reaction time [4]. This method is suitable for institutions or CROs requiring gram-to-kilogram quantities of VTS with reduced hazardous waste generation, lower energy input, and simplified purification.

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